molecular formula C8H3F5O2 B100370 Perfluorophenyl acetate CAS No. 19220-93-0

Perfluorophenyl acetate

Cat. No. B100370
CAS RN: 19220-93-0
M. Wt: 226.1 g/mol
InChI Key: ZXTVBLZVILLKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorophenyl acetate is a compound that is related to various perfluorinated aromatic compounds which have been studied for their unique chemical properties and reactivity. These compounds are characterized by the presence of fluorine atoms attached to the aromatic ring, which significantly alters their chemical behavior compared to their non-fluorinated counterparts.

Synthesis Analysis

The synthesis of perfluorophenyl-related compounds can involve multiple strategies. For instance, perfluorophenylboronic acid can be used in catalytic processes to synthesize complex molecules like 2-deoxygalactosides from deactivated peracetylated d-galactal, showcasing the utility of perfluorophenyl compounds in stereoselective synthesis . Additionally, perfluorophenyl derivatives can be prepared from reactions involving sodium perfluorophenoxide and acyl fluorides, leading to perfluorophenyl perfluoroalkanoates .

Molecular Structure Analysis

The molecular structure of perfluorophenyl-containing compounds can be quite complex and is often elucidated using techniques such as X-ray diffraction. For example, the crystal structure of optically pure bis(pentafluorophenyl)ethane-1,2-diol shows interesting packing patterns and interactions between pentafluorophenyl and other groups within the molecule . Similarly, the structure of perfluorophenoxyacetic acid and its metal complexes have been determined, revealing specific bonding patterns and geometries .

Chemical Reactions Analysis

Perfluorophenyl compounds participate in a variety of chemical reactions. They can act as catalysts or reagents in organic and organometallic chemistry, such as in hydrometallation reactions, alkylations, and aldol-type reactions . These compounds can also undergo nucleophilic reactions, as seen with perfluorophenyl perfluoroalkanoates, which react with various nucleophiles to yield different products depending on the conditions and the nucleophile's strength .

Physical and Chemical Properties Analysis

The introduction of perfluorophenyl groups into molecules can significantly alter their physical and chemical properties. For instance, perfluorophenylsulfonic acids demonstrate high radical resistance and proton conductivity, which can be advantageous in applications like fuel cells and water electrolyzers . The presence of fluorine atoms contributes to the stability and reactivity of these compounds, making them valuable in various chemical processes.

Scientific Research Applications

Environmental Monitoring and Analysis

  • Quantitative Determination in Environmental Samples : Perfluorochemicals (PFCs) like Perfluorophenyl Acetate are being studied for their environmental impact due to their detection in biota and aqueous systems. Sophisticated methods involving high-performance liquid chromatography and tandem mass spectrometry (HPLC/MS/MS) have been developed for the quantitative analysis of these compounds in sediments and sludge. These studies shed light on the widespread occurrence of PFCs in sediments at low ng/g to sub-ng/g levels, pointing towards a major environmental presence and the need for regular monitoring (Higgins et al., 2005).

  • Urban Watershed Characterization : In urban watersheds, like the Marina catchment in Singapore, the occurrence and sources of PFCs have been characterized. This study identified the dominant presence of Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS) among other compounds, highlighting the continuous presence of these compounds and their potential environmental impact. This information is crucial for understanding the environmental dynamics of such compounds and aids in pollution management and policy formulation (Nguyen, Reinhard, & Gin Yew-Hoong Karina, 2011).

Material Synthesis and Characterization

  • Synthesis and Transformation : Perfluorophenyl Acetate and its derivatives have been the focus of synthetic chemistry studies. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate, aimed at synthesizing 2-(perfluorophenyl)malonic acid, demonstrated that the desired product could not be obtained under basic or acidic conditions. Instead, the reaction produced 2-(perfluorophenyl)acetic acid. This highlights the intricate chemical behavior of such compounds and their potential in various industrial applications (Taydakov & Kiskin, 2020).

  • High-Order Stacking in Materials : Studies on perfluorophenyl substituted compounds have revealed interesting material properties, like high-order stacking in the solid state due to interactions between phenyl and perfluorophenyl groups. This finding is significant for material science, potentially impacting the design and functionality of new materials (Kaafarani, Pinkerton, & Neckers, 2001).

  • Single Molecule Force Spectroscopy : The application of perfluorophenyl azide (PFPA) in single molecule force spectroscopy, specifically studying the concanavalin A/mannose interaction, showcases the versatility of perfluorophenyl derivatives in advanced scientific research. This particular study provides insights into molecular interactions at a very fundamental level, contributing to our understanding of biomolecular behavior and interactions (Madwar et al., 2010).

Safety And Hazards

Perfluorophenyl acetate may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation when handling the compound .

Future Directions

Perfluorophenyl acetate and other perfluorinated compounds are of increasing regulatory concern due to their high persistence and potential adverse health impacts . Future research will likely focus on understanding the full range of individual substances that comprise PFAS, their potential health effects, and methods for their safe and effective removal .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTVBLZVILLKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172795
Record name Perfluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorophenyl acetate

CAS RN

19220-93-0
Record name Phenol, 2,3,4,5,6-pentafluoro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19220-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorophenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019220930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19220-93-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168737
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Perfluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorophenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Perfluorophenyl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9CWW5T7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 0.40 M solution of acetic acid (46 μL, 0.800 mmol) in EtOAc (2.00 mL, filtered through activated alumina) were added pentafluorophenol (162 mg, 0.880 mmol) and 1,3-dicyclohexylcarbodiimide (182 mg, 0.88 mmol). The reaction mixture was stirred for 12 h at rt at which time it was filtered (washing with EtOAc) and concentrated. Ester 19 was used immediately without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 μL
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorophenyl acetate
Reactant of Route 2
Reactant of Route 2
Perfluorophenyl acetate
Reactant of Route 3
Reactant of Route 3
Perfluorophenyl acetate
Reactant of Route 4
Reactant of Route 4
Perfluorophenyl acetate
Reactant of Route 5
Reactant of Route 5
Perfluorophenyl acetate
Reactant of Route 6
Reactant of Route 6
Perfluorophenyl acetate

Citations

For This Compound
6
Citations
Q CHEN, S ZHU - Acta Chimica Sinica, 1983 - sioc-journal.cn
… Treatment of 1 with CH3CO^-2 produced perfluorophenyl acetate. When equivalent amount of KF was added to the reaction mixture the yield of the acetate decreased and main product …
Number of citations: 6 sioc-journal.cn
M Sato, K Matsushima, H Kawanami, M Chatterjee… - Lab on a Chip, 2009 - pubs.rsc.org
… perfluorophenyl acetate, 3b N-acyl-N-pentafluorophenyl methanesulfonamides, 3c acylimidazole, 3d carbonyl diimidazole 3e and so on. 3f Furthermore, N-acylation by acid anhydrides …
Number of citations: 14 pubs.rsc.org
XW Tao, LN Yi, MY Huang, Y Fu… - The Journal of Organic …, 2022 - ACS Publications
A catalytic selective C–F bond alkylation method for polyfluoroarene with glycinates and derivatives in the presence of a DavePhos-ligated Rh catalyst was developed. This method …
Number of citations: 1 pubs.acs.org
EE Ellis, CT Adkins, NM Galovska, LD Lavis… - …, 2013 - Wiley Online Library
Serine hydrolases have diverse intracellular substrates, biological functions, and structural plasticity, and are thus important for biocatalyst design. Amongst serine hydrolases, the …
JD Hansen, M Correa, MA Nagy… - Journal of medicinal …, 2020 - ACS Publications
… with benzyl bromide ester 64 followed by formation of the glutarimide ring with potassium tert-butoxide and acidic hydrolysis of the tert-butyl ester provided the perfluorophenyl acetate …
Number of citations: 121 pubs.acs.org
P Das - 2011 - conservancy.umn.edu
Non-heme iron enzymes are responsible for various stereospecific hydroxylations under ambient conditions. Pterin-dependent hydroxylases hydroxylate the aromatic rings of aromatic …
Number of citations: 2 conservancy.umn.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.